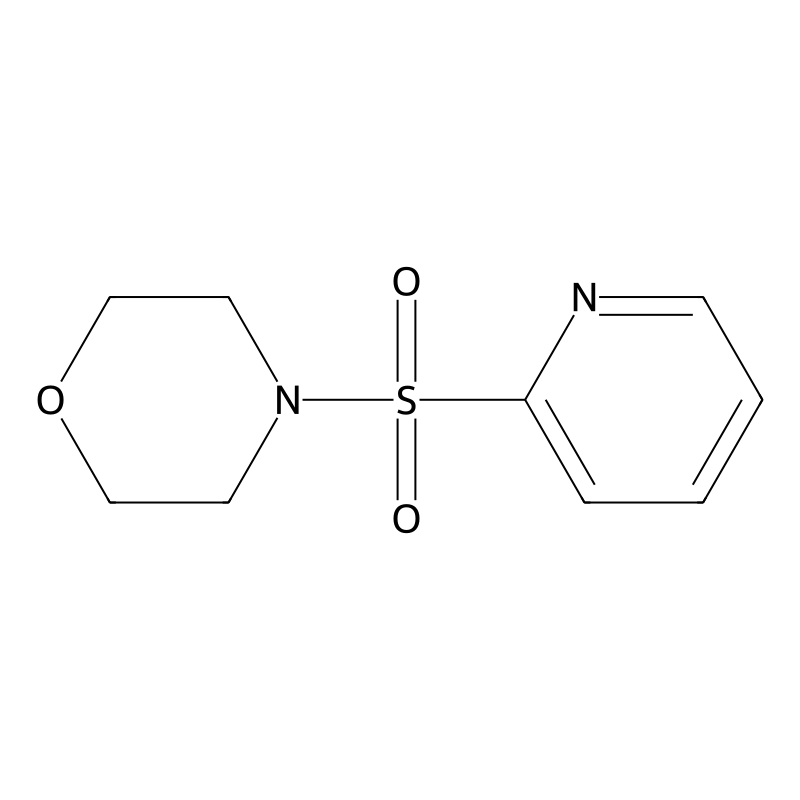

4-(Pyridin-2-ylsulfonyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Pyridin-2-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a pyridine ring linked to a morpholine structure through a sulfonyl group. Its chemical formula is CHNOS, and it has a CAS number of 106762-44-1. This compound exhibits unique structural features that contribute to its potential applications in various fields, including pharmaceuticals and materials science.

The reactivity of 4-(Pyridin-2-ylsulfonyl)morpholine is primarily influenced by the functional groups present in its structure. The sulfonyl group can participate in nucleophilic substitution reactions, while the morpholine moiety can engage in various reactions typical of amines, such as acylation and alkylation. The pyridine ring can also undergo electrophilic aromatic substitution, making this compound versatile in synthetic chemistry.

The synthesis of 4-(Pyridin-2-ylsulfonyl)morpholine typically involves the reaction of morpholine with a suitable pyridine sulfonyl chloride. This method allows for the formation of the sulfonamide bond under mild conditions. Alternative synthetic routes may include:

- Direct Sulfonation: Introducing a sulfonyl group to an existing pyridine derivative followed by coupling with morpholine.

- Multi-step Synthesis: Starting from simpler precursors to construct the morpholine and pyridine components separately before combining them.

4-(Pyridin-2-ylsulfonyl)morpholine has potential applications in several areas:

- Pharmaceutical Development: Due to its possible biological activity, it may serve as a lead compound in drug discovery, particularly for diseases involving inflammation or infection.

- Chemical Research: This compound can be utilized in synthetic organic chemistry as an intermediate or reagent.

- Material Science: The unique properties of this compound may allow it to be used in developing new materials or coatings.

Interaction studies involving 4-(Pyridin-2-ylsulfonyl)morpholine are essential to understand its mechanism of action and efficacy. Preliminary data suggest that compounds with similar structures can interact with various biological macromolecules, including proteins and nucleic acids. Investigating these interactions through techniques such as molecular docking and spectroscopy could provide insights into its pharmacological profile.

Several compounds share structural similarities with 4-(Pyridin-2-ylsulfonyl)morpholine. These include:

- Pyridin-2-sulfonamide: Lacks the morpholine ring but retains the sulfonamide functionality.

- Morpholino-sulfonamide derivatives: Variants where different aromatic groups replace the pyridine.

- N-(pyridin-2-yl)acetamide: A simpler structure without the sulfonyl group but featuring a pyridine moiety.

Comparison TableCompound Name Structure Features Unique Aspects 4-(Pyridin-2-ylsulfonyl)morpholine Pyridine + Morpholine + Sulfonyl Versatile reactivity due to multiple functional groups Pyridin-2-sulfonamide Pyridine + Sulfonamide Lacks morpholine; focuses on sulfonamide properties Morpholino-sulfonamide derivatives Morpholine + Various aromatic groups Tailored for specific biological targets N-(pyridin-2-yl)acetamide Pyridine + Acetamide Simpler structure; less reactivity compared to sulfonamides

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-ylsulfonyl)morpholine | Pyridine + Morpholine + Sulfonyl | Versatile reactivity due to multiple functional groups |

| Pyridin-2-sulfonamide | Pyridine + Sulfonamide | Lacks morpholine; focuses on sulfonamide properties |

| Morpholino-sulfonamide derivatives | Morpholine + Various aromatic groups | Tailored for specific biological targets |

| N-(pyridin-2-yl)acetamide | Pyridine + Acetamide | Simpler structure; less reactivity compared to sulfonamides |

The uniqueness of 4-(Pyridin-2-ylsulfonyl)morpholine lies in its combination of functionalities that may enhance its biological activity compared to other similar compounds, making it a candidate for further research in medicinal chemistry and related fields.